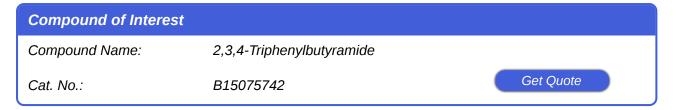


# In-Depth Technical Guide: Physical Characteristics of 2,3,4-Triphenylbutyramide Powder

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical characteristics of **2,3,4-Triphenylbutyramide** powder. It is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

### **Chemical Identity and Predicted Properties**

**2,3,4-Triphenylbutyramide** is a complex organic molecule with the chemical formula C<sub>22</sub>H<sub>21</sub>NO. While experimental data on its physical properties is not readily available in published literature, several properties have been predicted based on computational models. These predicted values offer a preliminary understanding of the compound's characteristics.



Property	Value	Source
Molecular Formula	C22H21NO	[1]
Molecular Weight	315.419 g/mol	[1]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]
Boiling Point	473.6 ± 44.0 °C at 760 mmHg	[1]
Flash Point	240.3 ± 28.4 °C	[1]
Refractive Index	1.617	[1]
LogP	4.48	[1]

Note: The data presented in this table are predicted values and should be confirmed through experimental analysis for any critical applications.

## **Experimental Data (Not Available)**

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined data for the following key physical characteristics of **2,3,4- Triphenylbutyramide** powder:

- Appearance: (e.g., color, crystalline form)
- Melting Point:
- Solubility: (in various solvents)

The absence of this empirical data highlights a knowledge gap for this particular compound and underscores the necessity for experimental characterization.

# General Experimental Protocols for Physical Characterization

For researchers intending to characterize **2,3,4-Triphenylbutyramide** powder, the following standard experimental protocols are recommended.



#### **Determination of Melting Point**

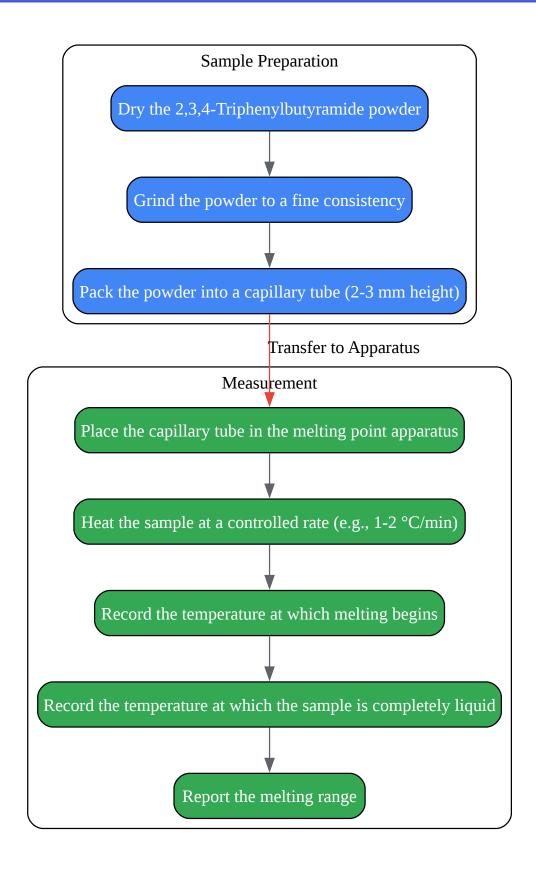
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

This standard method involves introducing a small, finely powdered sample of the compound into a capillary tube and heating it in a calibrated melting point apparatus.

Experimental Workflow: Melting Point Determination





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Caption: Workflow for determining the melting point of a powdered solid.



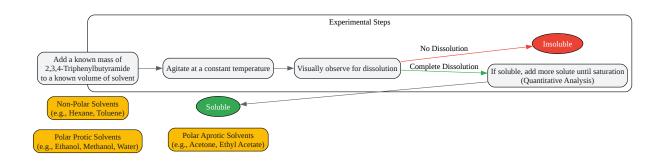
#### **Determination of Solubility**

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and application in drug delivery systems. The principle of "like dissolves like" is a useful preliminary guide, suggesting that non-polar compounds are more likely to dissolve in non-polar solvents and vice-versa.

Methodology: Qualitative and Quantitative Solubility Assessment

A systematic approach involves testing the solubility of a small, accurately weighed amount of the compound in a measured volume of a range of solvents with varying polarities.

Logical Relationship: Solubility Testing Strategy



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Caption: A systematic approach for determining compound solubility.

### Signaling Pathways and Further Research

Currently, there is no information available in the public domain regarding the biological activity or associated signaling pathways of **2,3,4-Triphenylbutyramide**. The triphenyl structural motif



is present in various pharmacologically active compounds, suggesting that this molecule could be of interest for biological screening. Future research should focus on the experimental determination of its physical properties, followed by an evaluation of its biological effects to elucidate any potential mechanisms of action.

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#### References

- 1. guidechem.com [guidechem.com]
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